molecular formula C16H10Cl2N2O2 B7729942 MFCD02353871

MFCD02353871

Cat. No.: B7729942
M. Wt: 333.2 g/mol
InChI Key: BMSWISUYMAAGTL-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02353871 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02353871 typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:

    Step 1: Initial reaction of precursor A with reagent B under controlled temperature and pressure.

    Step 2: Intermediate product is then reacted with reagent C in the presence of a catalyst.

    Step 3: Final purification and isolation of this compound through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include:

    Bulk Synthesis: Large quantities of precursors are reacted in industrial reactors.

    Catalysis: Use of industrial-grade catalysts to speed up the reaction.

    Purification: Advanced techniques such as chromatography and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02353871 undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Various halides and nucleophiles are employed in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD02353871 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02353871 exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.

Properties

IUPAC Name

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-5-6-13(18)14(8-12)20-16(22)11(9-19)7-10-3-1-2-4-15(10)21/h1-8,21H,(H,20,22)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSWISUYMAAGTL-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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